

commercial suppliers of 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-5-nitropyridin-2(1H)-one

Cat. No.: B1389284

[Get Quote](#)

An In-depth Technical Guide to the Commercial Sourcing and Application of **4-Chloro-5-nitropyridin-2(1H)-one** for Drug Discovery

For research scientists and drug development professionals, the procurement of high-quality chemical intermediates is a critical, yet often underestimated, step in the discovery pipeline. The integrity of a multi-stage synthesis and the validity of biological data hinge on the purity and consistency of starting materials. This guide provides a detailed overview of **4-Chloro-5-nitropyridin-2(1H)-one**, a versatile heterocyclic building block, focusing on its commercial availability, quality control, and applications in medicinal chemistry.

Compound Profile: 4-Chloro-5-nitropyridin-2(1H)-one

4-Chloro-5-nitropyridin-2(1H)-one (CAS No. 850663-54-6) is a substituted pyridinone derivative. The presence of multiple reactive sites—a chloro group, a nitro group, and the pyridinone core—makes it a valuable intermediate for constructing more complex molecular architectures. Its utility is particularly noted in the synthesis of novel therapeutic agents.

Key Physicochemical Properties:

- Molecular Formula: C₅H₃ClN₂O₃ [1][2]
- Molecular Weight: 174.54 g/mol [1][2]

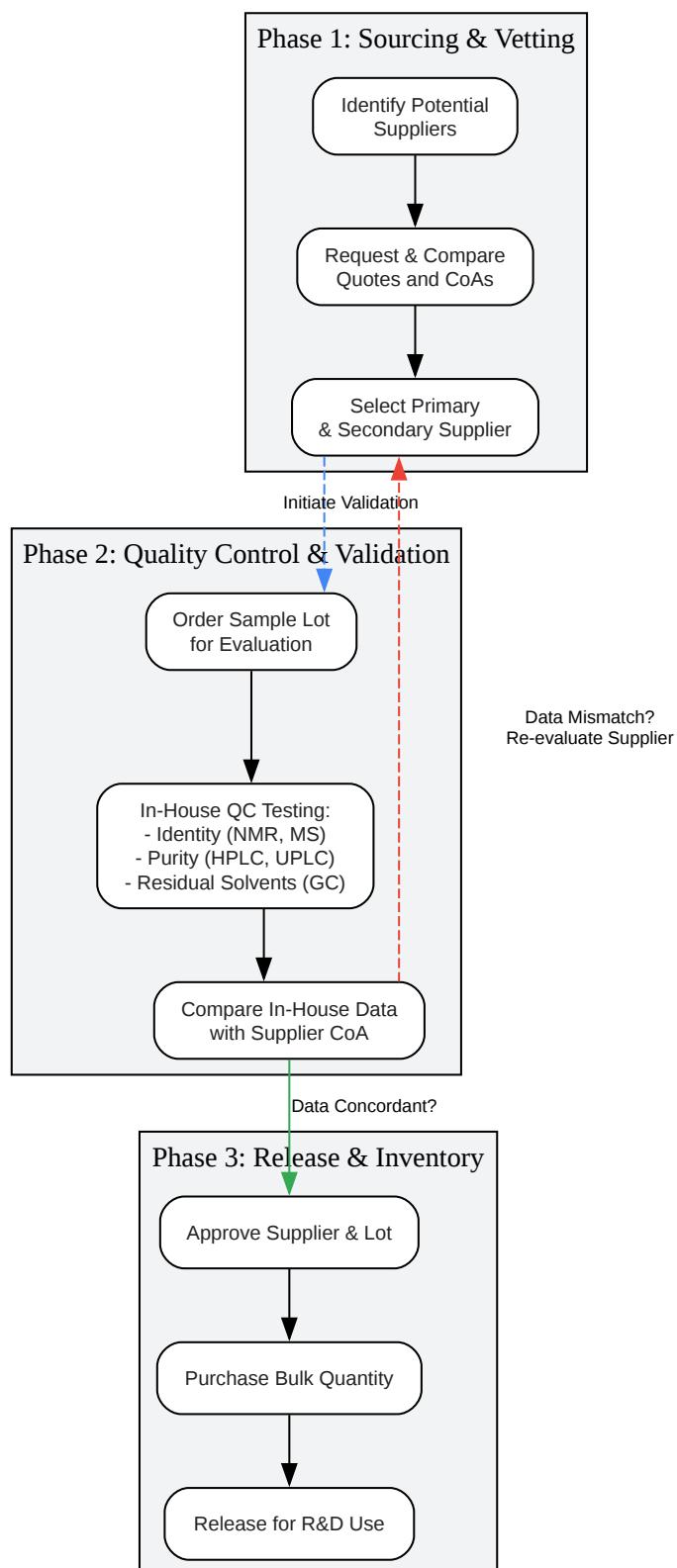
- Appearance: Typically a yellow or brown solid.
- Synonyms: 4-Chloro-5-nitro-2-hydroxypyridine, 4-Chloro-5-nitro-2(1H)-pyridinone[3]

The strategic placement of the electron-withdrawing nitro group and the displaceable chloro atom allows for a range of chemical transformations, making it a key component in the design of targeted inhibitors and other bioactive molecules.

Commercial Suppliers and Procurement Strategy

Sourcing high-purity **4-Chloro-5-nitropyridin-2(1H)-one** requires careful evaluation of various commercial suppliers. The table below summarizes a selection of vendors offering this compound. Researchers should note that availability, purity, and documentation can vary.

Table 1: Commercial Suppliers of **4-Chloro-5-nitropyridin-2(1H)-one**


Supplier	CAS Number	Purity/Specification	Notes
ChemLyte Solutions (via Echemi)	850663-54-6	Industrial Grade	A China-based manufacturer with several years of history on the Echemi platform. [3]
Pharmaffiliates	850663-54-6	Not specified	Specializes in bulk specialty chemicals; requires login for pricing and availability details. [1]
ChemScene	850663-54-6	≥98%	Provides detailed physicochemical data and safety information on their website. [2]
BLDpharm	850663-54-6	Not specified	Lists the compound and offers online ordering. [4]
Pure Chemistry Scientific (via Guidechem)	850663-54-6	95%	Provides pricing per gram. [5]
Alchem Pharmtech	850663-54-6	Not specified	Lists the product with basic chemical properties. [6]
Synthonix	Not specified	Not specified	Lists the compound with a catalog number [C40596]. [7]

Expert Insight: A Self-Validating Procurement Workflow

Simply ordering from a catalog is insufficient for critical drug development programs. A robust, self-validating procurement process is essential. This involves initial supplier vetting, requesting a Certificate of Analysis (CoA) for a specific lot, and performing in-house analytical validation

before the material is released into the research workflow. This ensures that the material's identity, purity, and impurity profile are known and consistent across batches.

Below is a workflow diagram illustrating this best-practice approach.

[Click to download full resolution via product page](#)

Caption: Workflow for sourcing and validating a critical chemical intermediate.

Synthesis and Quality Control Protocol

Understanding the synthesis of **4-Chloro-5-nitropyridin-2(1H)-one** provides insight into potential impurities. A common laboratory-scale synthesis has been reported, which is detailed below.[8]

Experimental Protocol: Synthesis of 4-Chloro-5-nitropyridin-2-ol[8]

- Step 1: Preparation of Potassium tert-butoxide solution. In a flask under a nitrogen atmosphere, concentrate liquid ammonia (74.0 mL) in tetrahydrofuran (THF, 170 mL) and cool the mixture to -78 °C. Add solid potassium tert-butoxide (23.98 g) and allow the mixture to slowly warm to -35 °C.
- Step 2: Preparation of reactant solution. In a separate vessel under nitrogen, add tert-butyl hydroperoxide (5.5 M in decane, 16.32 mL) dropwise to a solution of 4-chloro-3-nitropyridine (13.55 g) in THF (200 mL) at 0 °C over 5 minutes.
- Step 3: Reaction. Slowly add the solution from Step 2 to the potassium tert-butoxide mixture from Step 1. Stir the resulting reaction mixture at -35 °C for 1.5 hours.
- Step 4: Quenching and Isolation. Quench the reaction by adding a saturated ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature overnight. Concentrate the mixture under reduced pressure.
- Step 5: Purification. Filter the resulting brown precipitate and wash it with cold water. Dry the solid under a vacuum to yield 4-chloro-5-nitropyridin-2-ol as a yellow solid. The reported characterization includes ¹H NMR and mass spectrometry.

Trustworthiness through Self-Validation: In-House QC

The supplier's CoA provides a baseline, but internal validation is paramount for trustworthiness. A standard QC panel for a compound like this should include:

- Identity Confirmation:
 - ¹H NMR: To confirm the proton chemical shifts and structure. For this compound, signals are expected around δ 6.36 (s, 1H) and 8.73 (s, 1H) in DMSO-d6.[8]

- Mass Spectrometry (MS): To confirm the molecular weight. An expected value for the [M-H]⁻ ion is m/z 173.[8]
- Purity Assessment:
 - HPLC/UPLC: The primary technique for quantifying purity. A standard method would use a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) and UV detection. Purity should ideally be >98% for use in sensitive biological assays or complex synthetic sequences.
- Impurity Profile:
 - Analysis of the HPLC chromatogram can reveal the presence of starting materials (e.g., 4-chloro-3-nitropyridine) or side products. Understanding this profile is crucial for troubleshooting subsequent synthetic steps.

Applications in Drug Discovery

The value of **4-Chloro-5-nitropyridin-2(1H)-one** lies in its role as a versatile building block. The chlorine is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amine, opening up numerous avenues for derivatization.

- Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1): This compound is explicitly mentioned as a reactant in the design and synthesis of cyclohexyloxy-pyridyl derivatives that act as inhibitors of DGAT1, an enzyme implicated in metabolic disorders.[8]
- Scaffolds for Kinase Inhibitors: Pyridinone rings are common scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The functional handles on this molecule allow for its elaboration into more complex structures designed to fit into ATP-binding pockets.
- General Intermediate for Heterocyclic Chemistry: Substituted pyridines are foundational in pharmaceuticals.[9] The presence of both a halogen and a nitro group makes this compound a valuable starting point for creating diverse libraries of compounds for screening. The broader importance of chloro-containing molecules in FDA-approved drugs underscores the utility of such intermediates.[10] Related pyridinone structures are also being explored as inhibitors for other oncogenic targets like mutant isocitrate dehydrogenase 1 (mIDH1).[11]

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2][3]
 - Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
 - Storage & Disposal: Store in a well-ventilated place and keep the container tightly closed. [3] Dispose of contents/container in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[2] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 850663-54-6|4-Chloro-5-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]

- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Synthonix, Inc > 850663-54-6 | 4-Chloro-5-nitropyridin-2(1H)-one [synthonix.com]
- 8. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]
- 9. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial suppliers of 4-Chloro-5-nitropyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1389284#commercial-suppliers-of-4-chloro-5-nitropyridin-2-1h-one\]](https://www.benchchem.com/product/b1389284#commercial-suppliers-of-4-chloro-5-nitropyridin-2-1h-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com